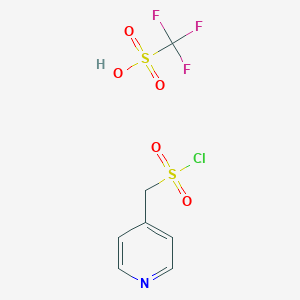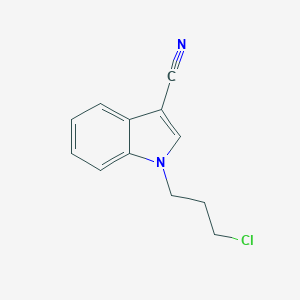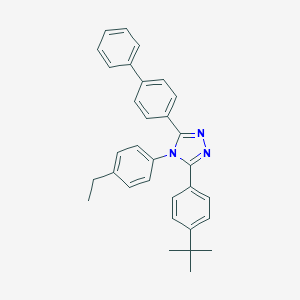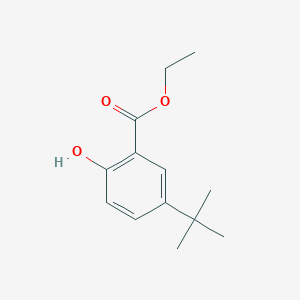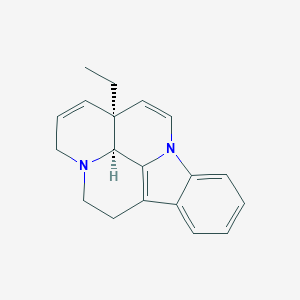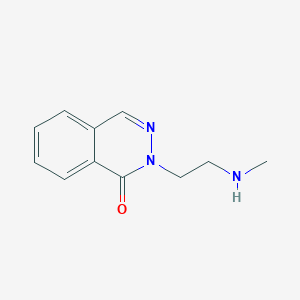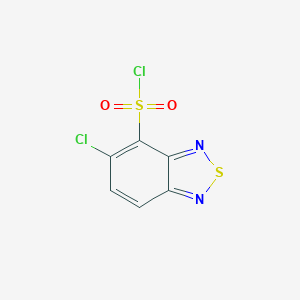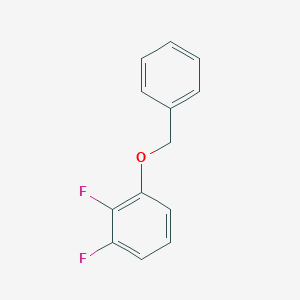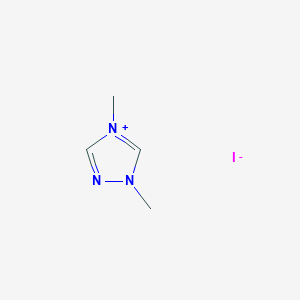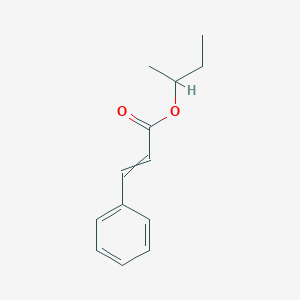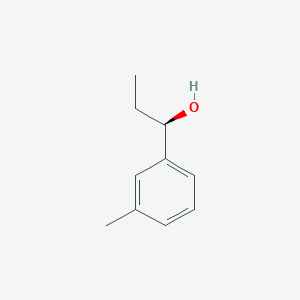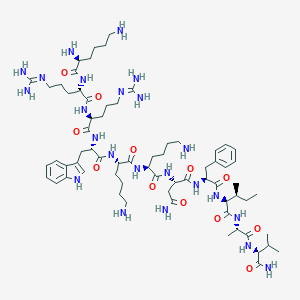
6-Bromo-1-methylquinolin-2(1H)-one
Overview
Description
6-Bromo-1-methylquinolin-2(1H)-one, also known as 6-Bromo-1-methylquinolin-2(1H)-one, is a chemical compound of the quinoline family. It is an important compound in organic synthesis and has a wide range of applications in the chemical, pharmaceutical, and medical industries. It is used as a precursor in the synthesis of various pharmaceutical agents, including antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of various polymers and other materials, including polyurethane, polyvinylchloride, and polycarbonate. Furthermore, it is used in the synthesis of various dyes, catalysts, and other materials.
Scientific Research Applications
Synthesis and Chemical Properties
Knorr Synthesis Application : 6-Bromo-1-methylquinolin-2(1H)-one is utilized in the Knorr synthesis, involving condensation and cyclization reactions, to prepare compounds like 6-bromo-2-chloro-4-methylquinoline. This process is significant for infectious disease research (Wlodarczyk et al., 2011).
Microwave Irradiation Synthesis : The compound is synthesized under microwave irradiation and solvent-free conditions, indicating its utility in advanced and efficient chemical synthesis methods (Mohammadi & Hossini, 2011).
Regiochemistry in Nucleophilic Substitution : 6-Bromo-1-methylquinolin-2(1H)-one plays a role in the study of regiochemistry in nucleophilic substitution reactions, contributing to the understanding of chemical reactivity and molecular structure (Choi & Chi, 2004).
Biological Applications
Antiangiogenic Effects : This compound has been evaluated for antiangiogenic effects, showing potential in cancer research due to its impact on endothelial cell numbers and inhibition of neovessel growth (Mabeta et al., 2009).
Synthesis of Cancer Treatment Intermediates : It serves as an intermediate in the synthesis of drugs for treating colon and rectal cancers, highlighting its importance in pharmaceutical research (He Zheng-you, 2010).
Inhibitors of Steroid 5alpha Reductases : The compound is involved in the synthesis of inhibitors of steroid 5alpha reductases, which has implications in hormone-related therapies (Baston et al., 2000).
Structural and Computational Studies
Spectroscopic and Computational Studies : Its use in spectroscopic and computational studies helps in understanding the molecular structure and behavior of related quinoline derivatives (Mphahlele et al., 2002).
Fluorescent Probes for Biological Applications : Derivatives of 6-Bromo-1-methylquinolin-2(1H)-one are used in the development of fluorescent probes, applicable in biological systems for chloride determination (Geddes et al., 2001).
Drug Discovery and Synthesis Improvement : It is a key intermediate in drug discoveries, with improvements in its synthesis contributing to more efficient pharmaceutical development processes (Nishimura & Saitoh, 2016).
Phase Transfer Catalysis in Organic Chemistry : The compound is involved in phase transfer catalysis techniques, demonstrating its relevance in the development of efficient chemical reactions (Organic Chemistry: An Indian Journal, 2014).
properties
IUPAC Name |
6-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCNHDAUOLXBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618367 | |
| Record name | 6-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methylquinolin-2(1H)-one | |
CAS RN |
16717-25-2 | |
| Record name | 6-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



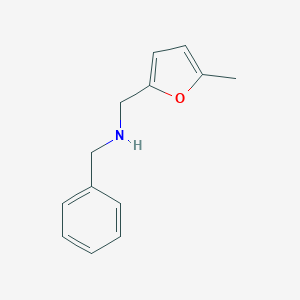
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
